1-Acetylcyclopropane-1-carbonitrile

organic synthesis donor-acceptor cyclopropanes building block differentiation

1-Acetylcyclopropane-1-carbonitrile (C6H7NO, MW 109.13 g/mol) is a functionalized cyclopropanecarbonitrile building block characterized by the simultaneous presence of an acetyl group and a cyano group attached to the same cyclopropane ring carbon. This geminal disubstitution pattern creates a densely functionalized, highly strained core that confers distinct reactivity profiles compared to mono-substituted cyclopropanes.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 146857-32-1
Cat. No. B188545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylcyclopropane-1-carbonitrile
CAS146857-32-1
Synonyms1-acetylcyclopropane-1-carbonitrile
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC1)C#N
InChIInChI=1S/C6H7NO/c1-5(8)6(4-7)2-3-6/h2-3H2,1H3
InChIKeyFYHTVDJPKASMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylcyclopropane-1-carbonitrile (CAS 146857-32-1) Technical Procurement Overview


1-Acetylcyclopropane-1-carbonitrile (C6H7NO, MW 109.13 g/mol) is a functionalized cyclopropanecarbonitrile building block characterized by the simultaneous presence of an acetyl group and a cyano group attached to the same cyclopropane ring carbon . This geminal disubstitution pattern creates a densely functionalized, highly strained core that confers distinct reactivity profiles compared to mono-substituted cyclopropanes. The compound serves as a versatile intermediate in organic synthesis, with documented utility in constructing complex heterocyclic systems via multi-component cascade reactions [1]. Its role as a key starting material for the synthesis of peptidomimetics and conformationally restricted pharmacophores has been established in the literature .

Why Generic Cyclopropanecarbonitrile Derivatives Cannot Substitute for 1-Acetylcyclopropane-1-carbonitrile


Generic substitution of 1-acetylcyclopropane-1-carbonitrile with simpler cyclopropanecarbonitriles (e.g., cyclopropanecarbonitrile, 1-cyanocyclopropanecarboxylic acid, or 2-methylcyclopropanecarbonitrile) is functionally untenable due to fundamental differences in electronic structure and synthetic utility. The target compound's geminal acetyl-cyano substitution pattern activates the cyclopropane ring as a donor-acceptor system, enabling ring-opening/functionalization cascades that mono-substituted analogs cannot undergo [1]. Specifically, cyclopropane-1-carbonitrile lacks the acetyl group and is therefore substantially less reactive in nucleophilic addition and ring-opening transformations . The acetyl moiety additionally provides a site for subsequent functionalization (e.g., condensation, reduction) that is entirely absent in unsubstituted cyclopropanecarbonitriles. Furthermore, the physicochemical properties differ materially: the target compound has LogP 0.69 and Fsp3 0.67 , whereas 1-cyanocyclopropanecarboxylic acid (LogP ~0.1-0.3, estimated) exhibits markedly different hydrophilicity and solubility characteristics that affect reaction compatibility and downstream purification. These structural and property divergences mean that substituting a generic analog would result in failed reactivity, altered product profiles, or complete synthetic pathway incompatibility.

1-Acetylcyclopropane-1-carbonitrile: Quantitative Evidence for Selection Over Alternatives


Structural Orthogonality: Geminal Acetyl-Cyano Substitution Versus Mono-Functionalized Cyclopropanes

1-Acetylcyclopropane-1-carbonitrile contains both an acetyl group (C=O) and a cyano group (C≡N) on the same cyclopropane ring carbon, whereas comparator cyclopropane-1-carbonitrile contains only the cyano group . This geminal substitution pattern is quantified by functional group count: two electron-withdrawing/reactive groups (acetyl and cyano) versus one in the comparator . The presence of the acetyl group enables additional reaction pathways including nucleophilic addition at the carbonyl, condensation with amines/hydrazines, and α-deprotonation for alkylation chemistry that are structurally impossible for cyclopropane-1-carbonitrile .

organic synthesis donor-acceptor cyclopropanes building block differentiation

Synthetic Transformability: Multi-Component Cascade Access to Furo[3,2-c]pyridinones

1-Acetylcyclopropanecarboxamides (derived from 1-acetylcyclopropane-1-carbonitrile) participate in a multi-component anion relay cascade with aldehydes and acrylonitrile to yield biscyanoethylated furo[3,2-c]pyridinones, a transformation that constructs up to five new bonds (one C-N, one C-O, and three C-C bonds) in a single one-pot operation [1]. In contrast, 1-cinnamoylcyclopropanecarboxamides (structurally related but with cinnamoyl replacing acetyl) require an in situ generation step before proceeding, and simple cyclopropanecarboxamides lacking the 1-acetyl group do not undergo this cascade at all [2]. Control experiments demonstrated that when the reaction was quenched, the desired compound was not isolated; instead, intermediate 4a was recovered in 97% yield [1].

heterocyclic synthesis multi-component reactions cascade chemistry

Safety and Handling Documentation Completeness: GHS Classification Versus Undocumented Analogs

1-Acetylcyclopropane-1-carbonitrile is supplied with comprehensive GHS hazard documentation, including specific H-statements (H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation), P-statements for safe handling, UN Number 3276, Packing Group III, and Hazard Class 6.1 for transport . In contrast, closely related analogs such as 1-(methylsulfanyl)cyclopropane-1-carbonitrile (CAS 35120-11-7) and 2-methylcyclopropane-1-carbonitrile (CAS 6142-59-2) are marketed with minimal or incomplete hazard documentation . This documentation gap introduces uncertainty in laboratory safety planning and regulatory compliance.

chemical safety procurement compliance GHS classification

Supply Chain Specification Consistency: Purity Standardization Across Vendors

1-Acetylcyclopropane-1-carbonitrile is uniformly specified at minimum 95% purity across multiple reputable suppliers, including Fluorochem (UK) , AKSci (USA) , and CymitQuimica (EU) . This cross-supplier consistency enables reliable procurement from multiple sources without batch-to-batch variability concerns. In contrast, 1-hydroxycyclopropanecarbonitrile (CAS 14743-56-7) and other specialty cyclopropanecarbonitriles are available from limited sources with variable or unspecified purity grades .

chemical procurement quality specification supplier comparison

Patent Literature Support: Validated Utility in Herbicide Safener Development

Cyclopropanecarbonitriles, as a class, are established as precursors to herbicide safeners and antidotes that protect wheat and other crops from thiocarbamate herbicide injury [1]. Specifically, arylcyclopropanecarbonitriles are cited as key intermediates in the preparation of biologically active compounds and carboxylic acid derivatives used as antidotes for herbicide injury [2][3]. The target compound 1-acetylcyclopropane-1-carbonitrile is directly positioned as an intermediate in the synthesis of peptidomimetics and conformationally restricted pharmacophores , whereas simpler cyclopropanecarbonitriles such as unsubstituted cyclopropanecarbonitrile are primarily cited only as general materials for aminophenylketone synthesis [4].

agrochemical intermediates herbicide safeners patent citations

Conformational Rigidity: Fsp3 Metric Comparison with Flexible Analogs

1-Acetylcyclopropane-1-carbonitrile exhibits a calculated Fsp3 (fraction of sp3-hybridized carbons) value of 0.67 , indicating substantial three-dimensional character and conformational restriction conferred by the cyclopropane ring. This value is significantly higher than that of acyclic nitrile analogs such as 2-cyanopropan-2-yl acetate (estimated Fsp3 ~0.4-0.5), which possess greater conformational flexibility and reduced structural constraint. The higher Fsp3 correlates with improved properties for drug-like molecules, including enhanced solubility and reduced promiscuous binding [1].

medicinal chemistry Fsp3 conformational restriction

Optimal Procurement and Application Scenarios for 1-Acetylcyclopropane-1-carbonitrile


Multi-Component Heterocycle Synthesis: Construction of Furo[3,2-c]pyridinone Libraries

Procure 1-acetylcyclopropane-1-carbonitrile when the synthetic objective involves one-pot, multi-component construction of fused heterocyclic systems. The compound's 1-acetylcyclopropanecarboxamide derivative enables an anion relay cascade with aldehydes and acrylonitrile to form up to five new bonds, yielding biscyanoethylated furo[3,2-c]pyridinones with high atom economy [1]. This application is uniquely enabled by the geminal acetyl-cyano substitution; simple cyclopropanecarboxamides do not participate in this transformation . This scenario is particularly relevant for medicinal chemistry groups synthesizing heterocyclic libraries and process chemistry teams seeking efficient routes to complex scaffolds.

Synthesis of Conformationally Restricted Peptidomimetics and Pharmacophores

Procure this compound for medicinal chemistry programs targeting conformationally restricted bioactive molecules. The cyclopropane core (Fsp3 = 0.67) provides inherent three-dimensionality and conformational constraint, while the geminal acetyl and cyano groups offer two orthogonal sites for further functionalization [1]. This combination of structural features makes it an ideal building block for constructing peptidomimetics where backbone rigidity and precise spatial orientation of pharmacophoric elements are critical for target engagement . The compound's established use in peptidomimetic synthesis is documented in the literature .

Agrochemical Intermediate Development: Herbicide Safener Precursors

Procure this compound for agrochemical research programs developing novel herbicide safeners or crop protection agents. Cyclopropanecarbonitriles as a class are validated precursors to safeners that protect wheat and other crops from thiocarbamate, triazine, and acetamide herbicide injury [1]. Arylcyclopropanecarbonitriles are specifically cited as intermediates in multiple patents covering biologically active compounds and carboxylic acid derivatives with antidote activity . The target compound's functionalized cyclopropane core positions it as a versatile entry point for generating diverse arylcyclopropane derivatives through further derivatization.

Donor-Acceptor Cyclopropane Research and Ring-Opening Methodology Development

Procure this compound for fundamental research on donor-acceptor cyclopropane (DAC) reactivity and ring-opening methodologies. The geminal acetyl (electron-withdrawing) and cyclopropane ring strain creates a doubly activated system that undergoes nucleophilic ring-opening under controlled conditions [1]. This property enables the development of new synthetic methodologies for constructing complex molecular architectures via cyclopropane ring-opening/functionalization cascades. The compound serves as a model substrate for investigating DAC reactivity principles that can be extrapolated to other functionalized cyclopropane systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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